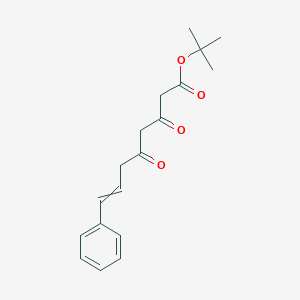
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a phenyl group, and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the carboxylic acid and tert-butyl alcohol are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of amides or other esters.
Applications De Recherche Scientifique
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of polymers and resins, where it acts as a monomer or a cross-linking agent.
Mécanisme D'action
The mechanism of action of tert-butyl 3,5-dioxo-8-phenyloct-7-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical reactions. The phenyl group and conjugated diene system can also interact with enzymes and receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with different reactivity and applications.
Tert-butyl benzoate: Similar structure but with a benzene ring instead of a conjugated diene system.
Tert-butyl formate: A simpler ester with different chemical properties.
Uniqueness
Tert-butyl 3,5-dioxo-8-phenyloct-7-enoate is unique due to its combination of a tert-butyl group, a phenyl group, and a conjugated diene system
Propriétés
Numéro CAS |
161828-41-7 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
tert-butyl 3,5-dioxo-8-phenyloct-7-enoate |
InChI |
InChI=1S/C18H22O4/c1-18(2,3)22-17(21)13-16(20)12-15(19)11-7-10-14-8-5-4-6-9-14/h4-10H,11-13H2,1-3H3 |
Clé InChI |
QHWXBLSNUAHWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC(=O)CC(=O)CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
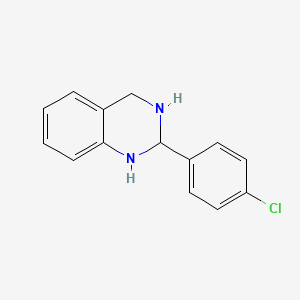

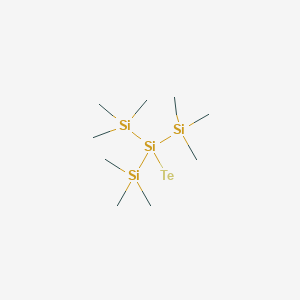



![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

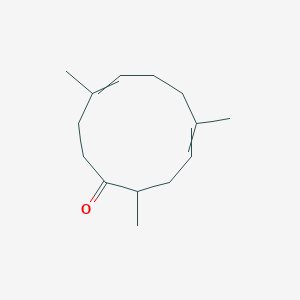
![N,N-Diphenyl-4-[2-(pyren-1-YL)ethenyl]aniline](/img/structure/B14277066.png)
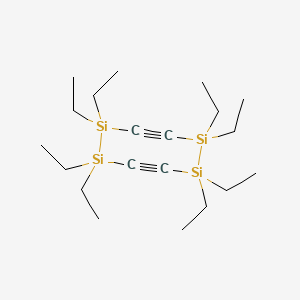
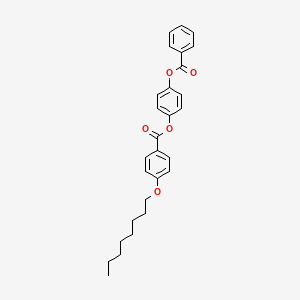
![1-Azido-4-[(4-azido-3,3-dinitrobutoxy)methoxy]-2,2-dinitrobutane](/img/structure/B14277076.png)
